ACE Inhibition Potency vs. Desferri‑Tsukubachelin – 14‑Fold Lower Activity of the Desferri Form
Foroxymithine potently inhibits bovine‑lung ACE with an IC₅₀ of 7 µg mL⁻¹ [1]. A newer siderophore from Streptomyces sp. TM‑34, desferri‑tsukubachelin, is 14‑fold more potent than desferri‑foroxymithine; however, the parent iron‑complexed foroxymithine remains the prototype ACE‑active siderophore scaffold from which structural modifications are benchmarked [2]. This provides a direct quantitative hierarchy for groups that need to choose between natural‑product ACE‑inhibitor siderophores.
| Evidence Dimension | ACE inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 7 µg mL⁻¹ (bovine lung ACE) |
| Comparator Or Baseline | Desferri‑tsukubachelin: 14‑fold more potent than desferri‑foroxymithine (exact IC₅₀ not numerically reported in accessible abstracts) |
| Quantified Difference | Desferri‑tsukubachelin reported as 14‑fold more active than desferri‑foroxymithine; the iron‑free form of foroxymithine serves as the baseline scaffold |
| Conditions | Bovine lung ACE; modified Hayakari assay (foroxymithine); Tsukubachelin data from parallel siderophore screening |
Why This Matters
Establishes foroxymithine as the canonical ACE‑inhibitor siderophore reference compound against which every newer siderophore analogue must be positioned.
- [1] Umezawa, H. et al. (1985) 'Foroxymithine, a new inhibitor of angiotensin-converting enzyme, produced by actinomycetes', The Journal of Antibiotics, 38(12), pp. 1813–1815. doi:10.7164/antibiotics.38.1813. View Source
- [2] Semantic Scholar citation summary for Umezawa et al. (1985) noting 'A New Siderophore Isolated from Streptomyces sp. TM‑34 … show 14 times more potent inhibitory activity than desferri‑foroximithine'. View Source
